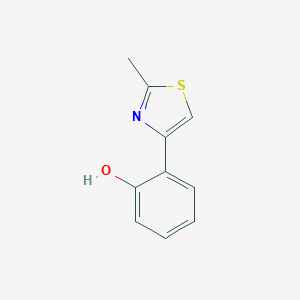

2-(2-Methylthiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLPLPWQCLBGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596384 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160241-65-6 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol (CAS 160241-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methylthiazol-4-yl)phenol, CAS 160241-65-6, a heterocyclic compound incorporating both a phenol and a methylthiazole moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights based on established chemical principles and data from analogous structures. The guide covers potential synthetic routes, predicted physicochemical and spectroscopic properties, potential applications in drug discovery and materials science, and essential safety and handling protocols. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related molecules.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a phenol ring substituted at the ortho position with a 2-methyl-1,3-thiazole ring. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds, prized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The phenolic group is also a critical pharmacophore, known for its antioxidant properties and its ability to participate in hydrogen bonding, a key interaction in biological systems.[4][5] The unique combination of these two functional groups in a single molecule suggests a rich potential for novel biological activity and material science applications.

The structural arrangement, with the thiazole ring positioned ortho to the hydroxyl group, allows for potential intramolecular hydrogen bonding between the phenolic proton and the thiazole nitrogen atom. This interaction can significantly influence the compound's conformation, acidity, and reactivity.

Below is a summary of the fundamental molecular properties of this compound.

| Property | Value | Source |

| CAS Number | 160241-65-6 | [6][7][8][9][10][11] |

| Molecular Formula | C₁₀H₉NOS | [8][9][12] |

| Molecular Weight | 191.25 g/mol | [8][9][10][12] |

| Synonyms | 2-(2-methyl-1,3-thiazol-4-yl)phenol | [10][12] |

| Physical Form | Solid (Predicted) | [10][12] |

| Purity (Typical) | ≥97% | [10][12] |

Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis

For the synthesis of the target molecule, the key precursors would be 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and thioacetamide . The reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Diagram: Proposed Hantzsch Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and thioacetamide (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as absolute ethanol, to dissolve the reactants.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration steps, while ethanol is an effective solvent for both reactants.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or a dilute sodium bicarbonate solution to neutralize the hydrobromic acid byproduct and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

-

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). A sharp melting point and clean spectra corresponding to the expected structure would validate the success of the synthesis and purification.

-

Predicted Physicochemical and Spectroscopic Profile

In the absence of direct experimental data, the properties of this compound can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Solid with a melting point likely in the range of 100-150 °C | Aromatic, polar structure with potential for hydrogen bonding suggests a crystalline solid. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Acetone); sparingly soluble in water. | The phenol and thiazole groups impart polarity, while the overall structure retains significant organic character. |

| Acidity (pKa) | The phenolic proton is expected to be weakly acidic, with a pKa likely around 9-10. | The electron-withdrawing nature of the thiazole ring may slightly increase the acidity compared to phenol itself (pKa ~10). |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation. The expected features are as follows:

-

¹H NMR Spectroscopy:

-

Phenolic -OH: A broad singlet, likely in the range of δ 9-11 ppm, which may be exchangeable with D₂O. Its downfield shift could be influenced by intramolecular hydrogen bonding.

-

Aromatic Protons (Phenol Ring): A complex multiplet pattern between δ 6.8-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Thiazole Proton (H5): A sharp singlet expected around δ 7.0-7.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5-2.8 ppm, corresponding to the three protons of the methyl group on the thiazole ring. For comparison, the methyl protons in a similar compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol, appear at δ 2.48 ppm.[14]

-

-

¹³C NMR Spectroscopy:

-

Thiazole Carbons: C2 (bearing the methyl group) ~165-170 ppm, C4 (attached to the phenol) ~145-150 ppm, C5 ~115-120 ppm.

-

Phenolic Carbons: C-OH ~150-155 ppm, other aromatic carbons between ~115-135 ppm.

-

Methyl Carbon: ~18-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region from the thiazole and phenol rings.

-

C-S Stretch: Weaker bands in the fingerprint region, typically around 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 191.25.

-

Common fragmentation patterns would likely involve the loss of CO, HCN, or cleavage of the bond between the two rings.

-

Potential Applications and Biological Activity

The thiazole nucleus is a cornerstone in drug development, and phenolic compounds are well-known antioxidants.[5][15] The combination of these two pharmacophores in this compound suggests several promising avenues for research.

-

Anticancer Research: Many thiazole derivatives exhibit potent antiproliferative activity by targeting various cellular pathways.[3][16][17] The phenolic group can contribute to this activity through its antioxidant or pro-oxidant effects, depending on the cellular environment.

-

Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[15][18] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.

-

Antioxidant and Neuroprotective Agents: Phenolic compounds are excellent radical scavengers.[15][19] This molecule could be investigated for its ability to mitigate oxidative stress, which is implicated in neurodegenerative diseases.[19]

-

Materials Science: Heterocyclic compounds with extended π-systems can have interesting optoelectronic properties.[20][21][22] This molecule could be explored as a building block for organic semiconductors or fluorescent probes.

Safety, Handling, and Storage

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from supplier data and the properties of its constituent moieties.

-

Hazard Classification (from supplier data):

Handling Protocols:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[23]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[23]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[24]

-

Wash hands thoroughly after handling.

Storage Requirements:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Commercial suppliers recommend storing at room temperature, sealed in a dry environment.[10][12]

Conclusion

This compound (CAS 160241-65-6) is a compound of significant interest due to its hybrid structure, combining the pharmacologically privileged thiazole ring with a reactive phenol moiety. Although detailed experimental characterization is sparse in the current literature, this guide provides a robust theoretical framework for its synthesis, properties, and potential applications. The proposed Hantzsch synthesis offers a reliable route for its preparation, and its predicted spectroscopic signature provides a clear path for structural verification. The potential for this molecule in medicinal chemistry and materials science is considerable, warranting further investigation by the scientific community. This document serves as a starting point for researchers aiming to unlock the potential of this intriguing molecule.

References

- 1. media.neliti.com [media.neliti.com]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts | Semantic Scholar [semanticscholar.org]

- 10. This compound | 160241-65-6 [sigmaaldrich.com]

- 11. alchempharmtech.com [alchempharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the physicochemical properties and potential applications of 2-(2-Methylthiazol-4-yl)phenol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to provide a robust working profile.

Molecular Identity and Structure

This compound, identified by the CAS Number 160241-65-6 , is a heterocyclic aromatic compound. Its structure features a phenol ring substituted at the ortho position with a 2-methylthiazole moiety. This unique arrangement of a phenolic hydroxyl group in proximity to the thiazole ring suggests intriguing possibilities for intramolecular interactions and a distinct chemical personality.

Molecular Formula: C₁₀H₉NOS[1]

Molecular Weight: 191.25 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes known and predicted properties for this compound.

| Property | Value | Source/Method |

| Melting Point | Not available. Estimated to be a solid at room temperature. | [2] |

| Boiling Point | Not available. | |

| Solubility | Soluble in DMSO.[3] Likely soluble in other polar organic solvents like methanol and ethanol. Poor aqueous solubility is predicted due to its aromatic nature. | [3] |

| pKa (Phenolic OH) | Predicted: ~9.5 - 10.5 | Based on computational studies of substituted phenols.[1][3][4][5][6] The electron-withdrawing nature of the thiazole ring is expected to slightly increase the acidity compared to phenol (pKa ~10). |

| LogP | Predicted: ~2.5 - 3.5 | Based on QSAR studies of related thiazole derivatives.[7] |

| Hydrogen Bond Donors | 1 (phenolic OH) | |

| Hydrogen Bond Acceptors | 2 (thiazole N and S) | |

| Rotatable Bonds | 1 (bond between the phenyl and thiazole rings) |

Synthesis and Reactivity

Proposed Synthetic Pathway

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, this would likely involve the reaction of thioacetamide with a 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.

Caption: Proposed Hantzsch synthesis of the target compound.

Justification for Experimental Choices: The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings. The choice of ethanol as a solvent is common for this reaction as it readily dissolves the reactants and facilitates the reaction upon heating. The workup would typically involve neutralization and extraction to isolate the product.

Reactivity Profile

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring, which is activated by the hydroxyl group.

-

Thiazole Ring: The thiazole ring is generally stable. The methyl group at the 2-position could potentially undergo condensation reactions under specific conditions. The thiazole nitrogen is weakly basic.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, as a phenol, it may be susceptible to oxidation over time, especially in the presence of light and air. It is advisable to store it in a cool, dark, and inert atmosphere.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available. The following predictions are based on the analysis of its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Phenol Ring): Four protons in the aromatic region (typically δ 6.8-7.8 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, expected to appear around δ 7.0-7.5 ppm.

-

Methyl Protons: A singlet for the three protons of the methyl group at the 2-position of the thiazole ring, likely to be in the range of δ 2.5-2.8 ppm.[8][9]

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically between δ 5.0-10.0 ppm.

¹³C NMR Spectroscopy

-

Phenolic Carbons: Six signals are expected for the phenol ring. The carbon bearing the hydroxyl group will be shifted downfield (δ ~150-160 ppm), and the carbon attached to the thiazole ring will also be in the aromatic region.

-

Thiazole Carbons: Three signals for the thiazole ring carbons. The carbon at the 2-position (bearing the methyl group) will be the most downfield (δ ~160-170 ppm).

-

Methyl Carbon: A signal in the aliphatic region (δ ~15-25 ppm).

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191. Key fragmentation pathways would likely involve the cleavage of the bond between the two rings and fragmentation of the thiazole ring.[10]

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and thiazole ring stretching vibrations in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Potential Applications in Drug Development

While there is no specific biological activity reported for this compound, the thiazole and phenol moieties are present in numerous biologically active compounds. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry programs.

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[11][12] The phenolic group can also contribute to this activity through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

-

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant and radical scavenging properties.[13][14] Thiazole-containing compounds have also been investigated for their anti-inflammatory effects.[7]

-

Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several antimicrobial and antifungal drugs.[14][15][16]

The combination of these two pharmacophores in a single molecule makes this compound an attractive candidate for screening in various biological assays.

Caption: Potential therapeutic areas for the target compound.

Analytical Methodologies

A robust and validated analytical method is crucial for the quantification of this compound in various matrices during preclinical and clinical development. Based on the analysis of similar compounds, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.[17][18][19][20]

Proposed HPLC-UV Method

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

-

Gradient Program Example: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the phenol and thiazole chromophores, a detection wavelength in the range of 254-280 nm should be suitable. A PDA detector would be advantageous to monitor the entire UV spectrum.

-

Injection Volume: 10 µL.

Sample and Standard Preparation Workflow

Caption: Workflow for sample and standard preparation for HPLC analysis.

Self-Validation: This proposed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound is a molecule of significant interest due to its unique structural features, combining the well-established pharmacophores of phenol and thiazole. While a complete experimental dataset is not yet available, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, anticipated spectroscopic characteristics, potential biological applications, and a robust analytical methodology. This information is intended to serve as a valuable starting point for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this promising compound.

References

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]

- 7. laccei.org [laccei.org]

- 8. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Solubility of 2-(2-Methylthiazol-4-yl)phenol in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-methylthiazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles, predictive analysis, and detailed experimental protocols to facilitate a thorough understanding of its behavior in various organic solvents.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone of "drug-likeness." Insufficient solubility can lead to a cascade of undesirable consequences, including poor absorption, low and variable bioavailability, and challenges in developing suitable dosage forms. A comprehensive understanding of a compound's solubility profile in a range of solvents is therefore not merely an academic exercise but a crucial step in risk mitigation and rational drug design.

This guide focuses on this compound, a molecule featuring a phenol ring linked to a methylthiazole heterocycle. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the nitrogen and sulfur atoms in the thiazole ring), along with a rigid aromatic system, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value/Prediction | Source |

| Chemical Structure |  | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₉NOS | --INVALID-LINK-- |

| Molecular Weight | 191.25 g/mol | --INVALID-LINK-- |

| Predicted pKa | 8.70 ± 0.30 | --INVALID-LINK-- |

| Predicted Density | 1.257 ± 0.06 g/cm³ | --INVALID-LINK-- |

The predicted pKa of 8.70 suggests that the phenolic hydroxyl group is weakly acidic. This implies that in neutral organic solvents, the molecule will primarily exist in its non-ionized form.

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: this compound possesses a hydroxyl group capable of donating a hydrogen bond and a thiazole ring with nitrogen and sulfur atoms that can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The molecule has a permanent dipole moment due to the presence of heteroatoms. Polar aprotic solvents (e.g., acetone, DMSO) can engage in dipole-dipole interactions, contributing to solubility.

-

Van der Waals Forces: These are present in all molecules and will play a role in the interaction with nonpolar solvents. However, given the polar nature of the target compound, these forces alone are unlikely to lead to high solubility in nonpolar solvents.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data for this compound, a qualitative solubility profile can be predicted based on its structural features and by analogy with its isomer, 4-(2-methylthiazol-4-yl)phenol, for which some data is available.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, effectively solvating the phenolic hydroxyl and the thiazole ring of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. The high solubility of the 4-isomer in DMSO (50 mg/mL) supports a prediction of high solubility for the 2-isomer.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers can act as hydrogen bond acceptors but lack a donor group. Their overall polarity is lower than that of alcohols and polar aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can induce dipole interactions. Their ability to solvate the polar functional groups of the solute is limited. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents that primarily interact through van der Waals forces. The energetic penalty of breaking the hydrogen bonding network of the solid solute is unlikely to be compensated by the weak solute-solvent interactions. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | As nonpolar solvents, they are poor solvents for polar, hydrogen-bonding solutes. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Experimental Protocol

This protocol is based on established guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105.[1][2]

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are primary determinants of its effectiveness in dissolving the polar solute.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity compound is essential for obtaining accurate data.

Diagram of Factors Influencing Solubility

Caption: Key factors that influence the solubility of a solid compound.

Conclusion

References

Spectral Characterization of 2-(2-Methylthiazol-4-yl)phenol: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 2-(2-Methylthiazol-4-yl)phenol. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. By dissecting the contributions of the phenol and 2-methylthiazole moieties, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule and its analogues. Detailed methodologies for spectral acquisition and data interpretation are provided, underpinned by references to established spectroscopic principles and data from related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a methyl-substituted thiazole ring. This unique combination of a hydrogen-bond donating phenol and a heterocyclic system common in pharmacologically active compounds makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques remain the most powerful tools for this purpose.

This guide presents a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While extensive searches for experimentally derived data for this specific molecule have proven inconclusive, the principles of spectroscopy are well-established. By analyzing the known spectral properties of its constituent parts—phenol and 2-methylthiazole—we can construct a highly accurate and reliable spectral profile. This approach not only provides a valuable reference for the future identification of this compound but also serves as an educational tool for understanding structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the phenol and 2-methylthiazole ring systems, with consideration for the electronic interactions between them.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the single proton on the thiazole ring, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH | The phenolic proton is acidic and its chemical shift is concentration and solvent dependent. It is expected to be a broad singlet due to hydrogen bonding and exchange. |

| ~7.6 - 7.8 | Doublet of doublets | 1H | Ar-H (ortho to -OH, adjacent to thiazole) | This proton is deshielded by the adjacent electron-withdrawing thiazole ring. It will be split by the two neighboring aromatic protons. |

| ~7.2 - 7.4 | Triplet of doublets | 1H | Ar-H (meta to -OH) | The chemical shift will be in the typical aromatic region, split by its two ortho and one para protons. |

| ~7.1 - 7.2 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is expected to appear as a singlet in a region typical for heterocyclic protons. |

| ~6.8 - 7.0 | Multiplet | 2H | Ar-H (ortho and para to -OH) | These protons are shielded by the electron-donating effect of the hydroxyl group.[1] Their signals may overlap. |

| ~2.7 | Singlet | 3H | Thiazole -CH₃ | The methyl group attached to the thiazole ring will appear as a singlet, deshielded by the heterocyclic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts are predicted based on the known values for phenol and 2-methylthiazole, with adjustments for the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | Thiazole C2 | The carbon bearing the methyl group and adjacent to the nitrogen atom is expected to be significantly deshielded. |

| ~155 | Phenol C1 (-OH) | The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.[2] |

| ~150 | Thiazole C4 | The carbon atom of the thiazole ring bonded to the phenol ring. |

| ~130 - 132 | Phenol C (ortho to -OH, adjacent to thiazole) | Aromatic CH carbon deshielded by the thiazole substituent. |

| ~128 - 130 | Phenol C (meta to -OH) | Aromatic CH carbon in a typical downfield region. |

| ~120 - 125 | Phenol C (ipso, attached to thiazole) | The quaternary carbon of the phenol ring attached to the thiazole ring. |

| ~118 - 120 | Thiazole C5 | The protonated carbon of the thiazole ring. |

| ~115 - 117 | Phenol C (para to -OH) | Aromatic CH carbon shielded by the hydroxyl group. |

| ~19 | Thiazole -CH₃ | The methyl carbon will appear in the aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile phenolic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A D₂O exchange experiment can be performed to confirm the assignment of the phenolic -OH peak; upon addition of a drop of D₂O, the hydroxyl proton signal will disappear.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3550 - 3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[4] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenol and thiazole rings. |

| 2950 - 2850 | Weak | Aliphatic C-H stretch | From the methyl group on the thiazole ring. |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch | These are characteristic absorptions for the benzene ring.[5][6] |

| ~1550 | Medium | C=N stretch | The carbon-nitrogen double bond in the thiazole ring. |

| ~1220 | Strong | Phenolic C-O stretch | This absorption is characteristic of a C-O bond in a phenol, distinguishing it from aliphatic alcohols.[7] |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular weight of this compound (C₁₀H₉NOS) is 191.25 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Ion Structure/Fragment Lost | Rationale |

| 191 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 190 | [M-H]⁺ | Loss of a hydrogen atom, likely from the phenolic -OH group. |

| 163 | [M-CO]⁺ | A characteristic fragmentation of phenols is the loss of carbon monoxide.[6][8] |

| 110 | [C₆H₅OH]⁺ | Cleavage of the bond between the phenol and thiazole rings. |

| 99 | [C₄H₅NS]⁺ | The 2-methylthiazole cation radical resulting from cleavage of the bond to the phenol ring. |

| 94 | [C₆H₆O]⁺ | The phenol radical cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced via gas chromatography (GC-MS) if it is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak should be identified, and the fragmentation pattern analyzed to support the proposed structure.

Caption: General workflow for mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive spectral profile has been established. The provided tables of predicted data, along with the rationale based on established chemical principles and data from analogous structures, offer a reliable reference for researchers working with this compound. The outlined experimental protocols adhere to standard laboratory practices, ensuring that future empirical data can be readily compared to the predictions herein. This document underscores the power of predictive spectroscopy in the absence of experimental data and serves as a valuable resource for the scientific community.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Purity and Stability of 2-(2-Methylthiazol-4-yl)phenol

Foreword: A Proactive Approach to Characterization

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a viable drug substance is paved with rigorous analytical challenges. The purity and stability of an active pharmaceutical ingredient (API) are not merely quality control metrics; they are the bedrock of its safety and efficacy. This guide provides an in-depth technical framework for the comprehensive analysis of 2-(2-Methylthiazol-4-yl)phenol, a heterocyclic compound with potential applications in life science research. Our focus extends beyond rote methodology, delving into the scientific rationale behind the analytical strategies. We aim to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust, self-validating protocols for purity assessment and stability profiling.

Physicochemical Properties and Handling

This compound is a solid, off-white compound.[1] An understanding of its fundamental physicochemical properties is paramount for the development of appropriate analytical methods and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 160241-65-6 | [2][3][4] |

| Molecular Formula | C10H9NOS | [5] |

| Molecular Weight | 191.25 g/mol | [5] |

| Appearance | White to off-white solid/crystals | [1] |

| Storage (Short-term) | 4°C, under nitrogen | [1] |

| Storage (Long-term in solvent) | -80°C (6 months); -20°C (1 month) | [5] |

Due to the phenolic hydroxyl group, this compound may be susceptible to oxidation. The thiazole ring, an electron-rich heterocycle, can also participate in various reactions, including photo-degradation.[6] Therefore, handling should be performed in a well-ventilated area, and storage should be under an inert atmosphere where possible.

Purity Determination: A Multi-faceted Approach

The purity of this compound must be rigorously established to ensure that any observed biological activity is attributable to the compound itself and not to impurities. These impurities can arise from the synthetic route, degradation, or storage.[7] A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of this compound. A well-developed, stability-indicating HPLC method should be capable of separating the main component from its potential impurities and degradation products.

Caption: A systematic workflow for HPLC method development and validation.

-

Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the compound's moderate polarity.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A linear gradient from 30% to 90% Solvent B over 20 minutes can be used for initial screening, followed by optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on a UV scan of the analyte in the mobile phase, a wavelength of approximately 270-280 nm is likely to provide good sensitivity.[8][9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality: The use of a C18 column is based on the hydrophobic nature of the benzene ring and the methyl group. The acidic mobile phase (TFA) ensures that the phenolic hydroxyl group is protonated, leading to better peak shape. A gradient elution is employed to ensure that both more and less polar impurities are eluted and detected.

Spectroscopic and Mass Spectrometric Analysis

While HPLC provides quantitative purity information, hyphenated techniques are crucial for the identification of impurities.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for impurity identification. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each impurity. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ions, providing structural information.[6]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities, especially isomers that may not be well-resolved by HPLC.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is critical to determine the shelf-life of the compound and to identify potential degradation products that could impact its safety and efficacy. Forced degradation studies are an integral part of this process, providing insights into the intrinsic stability of the molecule.[10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[10] The goal is to induce degradation to a level of 5-20%, which allows for the reliable detection and identification of degradants.

Caption: A logical flowchart for conducting forced degradation studies.

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH before HPLC analysis.

-

Rationale: The thiazole ring may be susceptible to acid-catalyzed hydrolysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M HCl before HPLC analysis.

-

Rationale: Phenols can ionize under basic conditions, which may alter their susceptibility to hydrolysis or oxidation.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Rationale: The phenol moiety is prone to oxidation, potentially leading to quinone-type structures or ring-opening.[13] The thiazole ring can also be oxidized.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C for 48 hours.

-

Dissolve in the mobile phase for analysis.

-

Rationale: To assess the solid-state thermal stability.

-

-

Photolytic Degradation:

-

Expose the solution and solid sample to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Analyze at appropriate time points.

-

Rationale: Thiazole-containing compounds have been shown to undergo photo-degradation, potentially through a reaction with singlet oxygen.[6]

-

For all conditions, a control sample (protected from stress) should be analyzed concurrently.

Long-Term Stability Studies

Based on the forced degradation results, a long-term stability study should be designed to establish the retest period or shelf life. This involves storing the compound under ICH-prescribed conditions and analyzing it at predetermined time points.[14][15][16]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Interpretation of Results and Potential Degradation Pathways

A critical aspect of this guide is not just the generation of data but its intelligent interpretation.

-

Mass Balance: In stability studies, the sum of the assay value and the levels of all degradation products should remain close to 100% of the initial value. A significant decrease in mass balance may indicate the formation of non-chromophoric or volatile degradants.

-

Peak Purity Analysis: Using a PDA detector, the spectral purity of the main peak should be assessed at each time point to ensure no co-eluting degradants are present.

Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, several degradation pathways can be postulated:

-

Oxidation of the Phenol: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to dimerization or the formation of quinone-like structures.

-

Thiazole Ring Cleavage: Under harsh hydrolytic or photolytic conditions, the thiazole ring could undergo cleavage. Photo-oxygenation via a [4+2] cycloaddition with singlet oxygen is a plausible mechanism that could lead to ring-opened amide products.[6]

-

Oxidation of the Thiazole Methyl Group: The methyl group on the thiazole ring could be oxidized to a hydroxymethyl or carboxylic acid group.

Conclusion: A Foundation for Quality

This technical guide provides a comprehensive, scientifically-grounded framework for the analysis of the purity and stability of this compound. By understanding the "why" behind the "how," researchers can develop and validate robust analytical methods that ensure the quality and integrity of this compound. The protocols and workflows presented herein are designed to be self-validating systems, providing a high degree of confidence in the generated data. This proactive and in-depth approach to characterization is indispensable for the successful advancement of any potential drug candidate.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [chemicalbook.com]

- 4. 160241-65-6|this compound|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. d-nb.info [d-nb.info]

- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biomedres.us [biomedres.us]

- 12. rjptonline.org [rjptonline.org]

- 13. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 16. Stability Testing - Pharmaceutical Products [eurofins.nl]

A Research Guide to the Potential Biological Activities of 2-(2-Methylthiazol-4-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates a comprehensive research framework for investigating the potential biological activities of the novel compound, 2-(2-Methylthiazol-4-yl)phenol. While direct extensive research on this specific molecule is nascent, its chemical architecture, combining a privileged thiazole scaffold with a reactive phenol moiety, presents a strong rationale for exploring its therapeutic potential. This document provides a structured, scientifically-grounded approach for its evaluation, encompassing in silico predictive modeling and detailed in vitro experimental protocols for assessing its potential anticancer, anti-inflammatory, and antimicrobial properties. The methodologies are designed to be self-validating and are supported by authoritative references, offering researchers a robust starting point for their investigations.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. The synthesis and evaluation of new chemical entities with the potential for significant biological activity is paramount. This guide focuses on this compound, a compound of interest due to its hybrid structure.

Chemical Structure and Rationale for Investigation

The structure of this compound incorporates two key pharmacophores: a thiazole ring and a phenol group. The strategic combination of these two moieties in a single molecule suggests the possibility of synergistic or unique biological activities.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a fundamental component in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor properties.[3] The thiazole ring is a key structural element in several FDA-approved drugs, highlighting its clinical significance.[2][4] The versatility of the thiazole scaffold makes it a prime candidate for the development of new therapeutic agents.

The Phenolic Moiety: A Key Player in Biological Activity

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, well-known for their broad spectrum of biological and pharmaceutical activities.[5][6] Their therapeutic effects are largely attributed to their antioxidant properties, stemming from the hydroxyl group attached to the aromatic ring.[6][7] Phenolic compounds have been shown to exhibit significant effects against chronic degenerative diseases, including cancer, cardiovascular complications, and neurodegenerative disorders.[5][6] Their anti-inflammatory, antimicrobial, and anticarcinogenic activities are also well-documented.[7][8]

Synergistic Potential and Hypothesis

The conjugation of a thiazole ring with a phenol group in this compound suggests a high potential for multifaceted biological activity. We hypothesize that this compound may exhibit potent anticancer, anti-inflammatory, and/or antimicrobial properties. This guide outlines the necessary steps to systematically investigate these hypotheses.

In Silico Profiling: A Predictive Approach

Before embarking on extensive laboratory-based assays, in silico methods can provide valuable insights into the potential drug-like properties of a novel compound, saving considerable time and resources.[9][10]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[10][11] Various computational tools and web servers can be used to predict these properties for this compound.[12][13]

Table 1: Key ADMET Parameters for In Silico Prediction

| Property Category | Key Parameters to Predict | Rationale |

| Absorption | Oral bioavailability, Caco-2 permeability, Human intestinal absorption | Predicts how well the compound is absorbed into the bloodstream. |

| Distribution | Blood-brain barrier penetration, Plasma protein binding | Determines the distribution of the drug throughout the body. |

| Metabolism | Cytochrome P450 inhibition/induction | Assesses the biochemical modification of the drug by liver enzymes. |

| Excretion | Renal clearance | Predicts the elimination of the drug from the body. |

| Toxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity, Hepatotoxicity | Identifies potential toxicological liabilities early in development. |

Target Prediction and Molecular Docking

Computational methods can also be employed to predict potential biological targets for this compound. Molecular docking studies can then be used to simulate the binding of the compound to these predicted targets, providing insights into its potential mechanism of action.

Proposed Areas of Biological Investigation

Based on the structural components of this compound, the following areas of biological activity are proposed for investigation.

Potential as an Anticancer Agent

Both thiazole and phenolic compounds are known to possess anticancer properties.[3][14] Therefore, it is highly probable that this compound will exhibit cytotoxic or anti-proliferative effects against various cancer cell lines.

Potential as an Anti-inflammatory Agent

The anti-inflammatory effects of thiazole derivatives and phenolic compounds are well-established.[1][7] The investigation of this compound for its ability to modulate inflammatory pathways is a logical and promising avenue of research.

Potential as an Antimicrobial Agent

Thiazole-containing compounds have a long history as antimicrobial agents.[15] The evaluation of this compound against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocols

The following are detailed, step-by-step protocols for the in vitro evaluation of the proposed biological activities of this compound.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established organic synthesis routes, such as the Hantzsch thiazole synthesis.[2] The final product should be purified and its structure confirmed using standard analytical techniques (NMR, Mass Spectrometry, and IR spectroscopy).

In Vitro Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring cytotoxicity.[16][17]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[18][19]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).[18]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[20]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[20]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Caption: Workflow for the MTT Cell Viability Assay.

This assay is used to determine if the compound induces programmed cell death (apoptosis).[18]

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[18]

In Vitro Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages.[21]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition.

Protein denaturation is a well-documented cause of inflammation, and this assay screens for the ability of a compound to inhibit it.[22][23]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[24]

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 8. openaccesspub.org [openaccesspub.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fiveable.me [fiveable.me]

- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. ADMET-AI [admet.ai.greenstonebio.com]

- 14. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ijpsr.com [ijpsr.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to Thiazole-Containing Phenolic Compounds: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical review of thiazole-containing phenolic compounds, a class of molecules holding significant promise in drug discovery. We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of these hybrid molecules.

Introduction: The Strategic Union of Thiazole and Phenol

The convergence of thiazole and phenolic moieties within a single molecular framework creates a powerful synergy, yielding compounds with a broad spectrum of biological activities.[1][2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] Its aromatic nature and ability to participate in various non-covalent interactions make it an excellent pharmacophore for engaging with biological targets.[5] Thiazole derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][8][9][10][11][12]

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their potent antioxidant and radical scavenging capabilities.[1][13][14] This activity is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing reactive oxygen species (ROS).[14] The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced biological profiles, often exceeding the activity of the individual components.[1] The rationale behind this molecular hybridization is to create multifunctional molecules that can address complex disease pathologies involving oxidative stress, microbial infection, and uncontrolled cell proliferation.[1][14]

Synthetic Methodologies: Crafting Thiazole-Phenolic Hybrids

The construction of thiazole-containing phenolic compounds can be achieved through several synthetic strategies. The most prominent and versatile of these is the Hantzsch thiazole synthesis.[15][16][17][18]

The Hantzsch Thiazole Synthesis

This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea derivative.[16][17][18] The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[19] The Hantzsch synthesis is highly adaptable, allowing for the introduction of diverse substituents on the thiazole ring, making it a cornerstone in the synthesis of these compounds.[18]

Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common scaffold in this class of compounds.

Materials:

-

2-Bromoacetophenone (1.0 eq)

-

Thiourea (1.5 eq)

-

Methanol

-

5% Sodium Carbonate solution

-

Stir bar

-

20 mL scintillation vial

-

Hot plate with stirring capability

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[16]

-

Add methanol and a stir bar to the vial.[16]

-

Heat the mixture with stirring on a hot plate set to a gentle reflux for 30 minutes.[16]

-

After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate solution and swirl to mix.[16]

-

Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[16]

-

Allow the collected solid to air dry on a watch glass.

-

The crude product can be further purified by recrystallization if necessary.

Other Synthetic Approaches

While the Hantzsch synthesis is predominant, other methods for constructing the thiazole ring exist, including reactions involving polymer-supported reagents which can facilitate purification and increase yields.[20] For instance, 2-aminothiazoles can be synthesized from primary amines and α-bromo ketones using a resin-bound thiourea intermediate.[20]

Diagram: Hantzsch Thiazole Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. synarchive.com [synarchive.com]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

An In-depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract